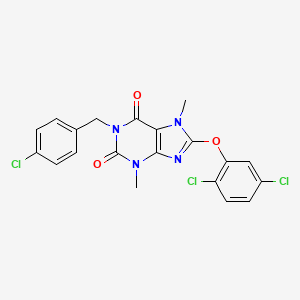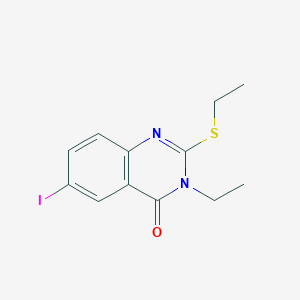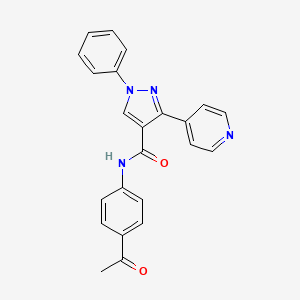![molecular formula C13H14ClN3O5S B3514621 2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B3514621.png)
2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide
Overview
Description
2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxyacetamide backbone with a chlorinated methyl group and a sulfamoyl-substituted oxazole ring, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxyacetamide Backbone: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-chloro-2-methylphenoxy]acetyl chloride.
Introduction of the Sulfamoyl Group: The acetyl chloride intermediate is then reacted with sulfamide in the presence of a base to introduce the sulfamoyl group.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with 5-methyl-1,2-oxazole-3-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
2-[4-Chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfamoyl group and an oxazole ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S/c1-7-3-9(14)11(5-10(7)21-6-12(15)18)23(19,20)17-13-4-8(2)22-16-13/h3-5H,6H2,1-2H3,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMFNRCFZWCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC2=NOC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzylthio)-3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3514552.png)
![Ethyl 2-[3-(4-fluorophenyl)-4-oxido-2-oxoquinoxalin-4-ium-1-yl]oxyacetate](/img/structure/B3514555.png)
![1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B3514560.png)

![methyl (4-{[4-(2-furoylamino)benzoyl]amino}phenyl)acetate](/img/structure/B3514565.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycine](/img/structure/B3514569.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3514574.png)

![ethyl [(3-allyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B3514591.png)
![N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methyl]-4-fluoroaniline](/img/structure/B3514597.png)
![4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3514609.png)
![4-methoxy-N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B3514629.png)
![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3514637.png)

